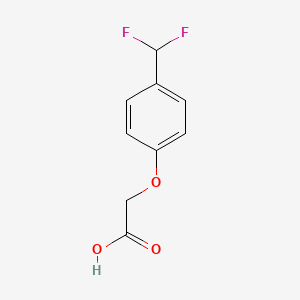
2-(4-(二氟甲基)苯氧基)乙酸
描述
2-(4-(Difluoromethyl)phenoxy)acetic acid is a chemical compound with the molecular formula C9H8F2O3 . It is a derivative of phenoxyacetic acid, which is used in the manufacture of pharmaceuticals, pesticides, fungicides, and dyes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of the novel linker 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid was achieved in 29% yield over seven steps, using nucleophilic aromatic substitutions on 2,4,5-trifluorobenzonitrile as key steps .Molecular Structure Analysis
The molecular structure of 2-(4-(Difluoromethyl)phenoxy)acetic acid can be analyzed using various techniques. For instance, a similar compound, 2-(4-fluorophenoxy)acetic acid, was synthesized and its crystal structure was elucidated using Hirshfeld surface analysis, 3D energy frameworks, and DFT studies .科学研究应用
抗分枝杆菌应用
苯氧乙酸衍生物,包括类似于2-(4-(二氟甲基)苯氧基)乙酸的结构,已被合成并用于评估其抗分枝杆菌活性。研究表明,这些衍生物对结核分枝杆菌表现出潜在活性,暗示了它们在结核病及相关感染治疗中的相关性 (Yar, Siddiqui, & Ali, 2006) (Shaharyar, Siddiqui, & Ali, 2006)。
农业应用
类似于苯氧乙酸衍生物的苯氧除草剂,如2,4-二氯苯氧乙酸,已广泛用于农业中的除草。该化合物在有选择性地控制双子叶杂草,包括野萝卜,在农田中的有效性突显了它在农业和作物管理实践中的重要性 (Jugulam, Walsh, & Hall, 2014)。
环境和水处理
苯氧乙酸衍生物一直是环境研究的焦点,特别是在水处理过程中。例如,氯化苯氧乙酸如2,4-二氯苯氧乙酸在水溶液中的降解和矿化已经得到优化,以确保环境保护。该研究强调了这些化合物在高级氧化过程中对污染水体的修复中的重要性 (Mehralipour & Kermani, 2021)。
材料科学
苯氧乙酸衍生物也在材料科学中得到了探索。例如,对2,4-二氯苯氧乙酸在颗粒活性炭上的吸附行为进行了研究,展示了其在吸附技术领域中对环境清洁的潜力 (Aksu & Kabasakal, 2004)。
生化分析
Biochemical Properties
2-(4-(Difluoromethyl)phenoxy)acetic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as cytochrome P450 monooxygenases, which are involved in the oxidative metabolism of various substrates. The interaction between 2-(4-(Difluoromethyl)phenoxy)acetic acid and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further participate in downstream biochemical pathways .
Additionally, 2-(4-(Difluoromethyl)phenoxy)acetic acid has been observed to bind to specific protein receptors, influencing their conformation and activity. For instance, it can interact with auxin-binding proteins in plants, thereby affecting plant growth and development . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 2-(4-(Difluoromethyl)phenoxy)acetic acid to its target biomolecules.
Cellular Effects
The effects of 2-(4-(Difluoromethyl)phenoxy)acetic acid on various cell types and cellular processes are diverse. In plant cells, this compound acts as a synthetic auxin, mimicking the action of natural plant hormones and promoting cell elongation and division . This leads to enhanced growth and development of plant tissues.
In animal cells, 2-(4-(Difluoromethyl)phenoxy)acetic acid has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) cascade. By modulating the activity of key signaling proteins, this compound can alter gene expression patterns and affect cellular metabolism . These changes can result in varied cellular responses, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 2-(4-(Difluoromethyl)phenoxy)acetic acid involves several key steps. Upon entering the cell, this compound can bind to specific receptors or enzymes, initiating a cascade of molecular events. For example, its interaction with cytochrome P450 enzymes leads to the generation of reactive oxygen species (ROS), which can further modulate cellular signaling pathways .
Moreover, 2-(4-(Difluoromethyl)phenoxy)acetic acid can act as an inhibitor or activator of certain enzymes, depending on the context of its interaction. This dual role allows it to fine-tune biochemical reactions and cellular processes. The binding interactions often involve specific amino acid residues in the active site of the enzyme, leading to conformational changes that either enhance or inhibit enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(Difluoromethyl)phenoxy)acetic acid can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental setup.
In in vitro studies, prolonged exposure to 2-(4-(Difluoromethyl)phenoxy)acetic acid can lead to cumulative effects on cellular metabolism and gene expression. In in vivo studies, the compound’s stability and degradation can be influenced by factors such as temperature, pH, and the presence of other reactive species . These temporal effects are crucial for understanding the compound’s overall impact on biological systems.
Dosage Effects in Animal Models
The effects of 2-(4-(Difluoromethyl)phenoxy)acetic acid in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, this compound can promote beneficial effects such as enhanced growth and metabolic activity . At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and cellular damage .
Metabolic Pathways
2-(4-(Difluoromethyl)phenoxy)acetic acid is involved in several metabolic pathways, primarily those related to its oxidative metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites in the cell.
The interaction of 2-(4-(Difluoromethyl)phenoxy)acetic acid with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) is critical for its metabolic processing. This interaction facilitates the transfer of electrons, enabling the oxidative reactions that convert the compound into its active or inactive forms .
Transport and Distribution
The transport and distribution of 2-(4-(Difluoromethyl)phenoxy)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. In plant cells, this compound is transported via auxin transporters, which facilitate its movement across cell membranes and its accumulation in target tissues .
In animal cells, the distribution of 2-(4-(Difluoromethyl)phenoxy)acetic acid is influenced by its interaction with plasma proteins and cellular transporters. These interactions determine the compound’s localization and accumulation within different cellular compartments, affecting its overall bioavailability and activity .
属性
IUPAC Name |
2-[4-(difluoromethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-9(11)6-1-3-7(4-2-6)14-5-8(12)13/h1-4,9H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHXSQILYBHJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1474616.png)
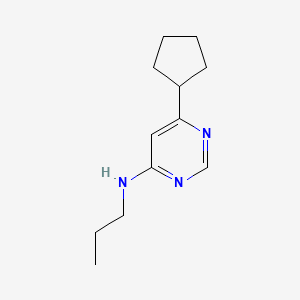
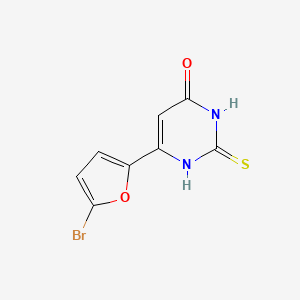

![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474622.png)
![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474623.png)
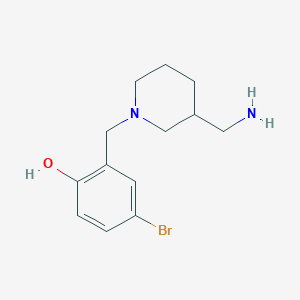


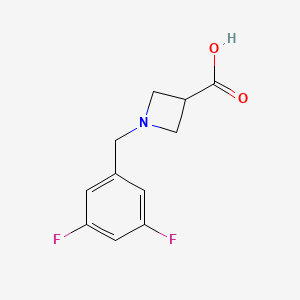
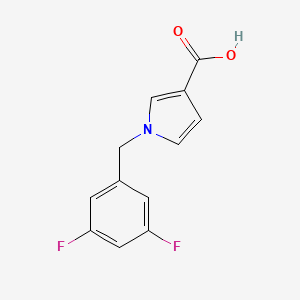
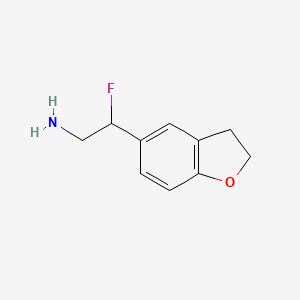
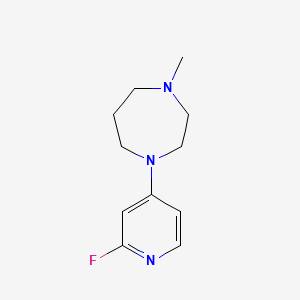
![[1-(2-Fluoropyridin-4-yl)piperidin-3-yl]methanol](/img/structure/B1474639.png)
